Structural Elucidation of Methyl 3-(aminomethyl)furan-2-carboxylate Hydrochloride: A Comprehensive SC-XRD Guide
Executive Summary Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 1955548-95-4) is a highly versatile building block utilized in the design of rigid molecular scaffolds and bioisosteres in modern drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 1955548-95-4) is a highly versatile building block utilized in the design of rigid molecular scaffolds and bioisosteres in modern drug discovery[1]. Understanding its precise three-dimensional conformation, hydrogen-bonding capabilities, and solid-state packing is critical for structure-based drug design. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing unambiguous atomic-resolution data for such molecules[2].
This technical whitepaper provides an in-depth, self-validating methodology for the crystallization, data collection, and structural refinement of this specific furan-2-carboxylate derivative. By analyzing the interplay between the planar furan core and the highly polar aminomethyl hydrochloride moiety, we establish a robust framework for crystallographic analysis.
Molecular Anatomy & Crystallographic Anticipation
Before initiating crystallization, a structural hypothesis must be formulated to guide solvent selection and predict lattice behavior.
The Furan-2-Carboxylate Core: Furan-2-carboxylic acids frequently suffer from poor solubility and rapid, disordered precipitation, making high-quality crystal growth challenging. The conversion to a methyl ester significantly enhances solubility and promotes the ordered molecular packing required for SC-XRD[3]. The furan ring is highly planar, and conjugation with the ester carbonyl typically enforces a near-coplanar arrangement (dihedral angles of 0°–5°)[4].
The Aminomethyl Hydrochloride Moiety: The protonated primary amine (
−NH3+
) and the chloride counterion (
Cl−
) dictate the supramolecular architecture. We anticipate a robust three-dimensional hydrogen-bonding network characterized by strong
N−H⋯Cl
and
N−H⋯O
interactions, which are hallmark features in the crystal structures of adrenergic and aminomethyl hydrochloride drugs[5].
Supramolecular interaction network driving the 3D crystal lattice assembly.
Self-Validating Crystallization Protocol
The primary challenge in crystallizing methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride is balancing the high polarity of the salt with the chemical sensitivity of the methyl ester. Standard evaporative techniques using water or heating in alcohols can lead to hydrolysis or transesterification.
Step-by-Step Vapor Diffusion Methodology
We employ a liquid-liquid vapor diffusion strategy at ambient temperature to ensure chemical integrity while gently lowering the dielectric constant of the medium.
Solvent Selection (The "Good" Solvent): Dissolve 15–20 mg of the high-purity compound (>99%) in a minimum volume (approx. 0.5–1.0 mL) of anhydrous Methanol. Causality: Methanol easily solvates the highly polar
−NH3+Cl−
pair without requiring heat, preventing thermal degradation of the ester.
Antisolvent Selection (The "Bad" Solvent): Use anhydrous Diethyl Ether. Causality: Diethyl ether is miscible with methanol but acts as a strong antisolvent for the hydrochloride salt. Its high vapor pressure ensures efficient diffusion.
Setup: Place the methanol solution in a small inner vial (1 dram). Place this uncapped inner vial inside a larger outer vial (20 mL) containing 3–4 mL of diethyl ether. Seal the outer vial tightly with a PTFE-lined cap.
Equilibration: Store the setup in a vibration-free environment at 20°C. Causality: As the ether vapor slowly diffuses into the methanol, the solubility of the salt decreases logarithmically, nucleating high-quality, defect-free single crystals over 3 to 7 days.
Validation Check: Inspect the vial under a polarized light microscope. Suitable crystals should exhibit sharp extinction when rotated under cross-polarizers, indicating a highly ordered, single-domain lattice rather than a twinned aggregate.
X-Ray Diffraction & Data Reduction Methodology
To extract high-fidelity atomic coordinates, the physical handling of the crystal and the data collection parameters must be tightly controlled.
Step-by-step SC-XRD workflow for methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride.
Step-by-Step Data Collection Protocol
Harvesting and Cryoprotection: Select a crystal with dimensions approximately
0.1×0.1×0.2
mm. Coat the crystal in a perfluoropolyether oil (e.g., Fomblin) and mount it on a MiTeGen loop.
Cryocooling (100 K): Immediately transfer the mounted crystal to the diffractometer under a 100 K nitrogen gas stream. Causality: Aminomethyl groups frequently exhibit rotational disorder at room temperature. Cryocooling freezes out dynamic conformational states, drastically reducing atomic displacement parameters (B-factors) and allowing for the precise localization of the amine hydrogen atoms[5].
Unit Cell Pre-Check (Self-Validation): Collect 20–30 initial frames to determine the preliminary unit cell. Causality: This prevents wasting 12 hours of instrument time on a known starting material or a purely solvent-based crystal. A primitive monoclinic or triclinic cell is expected for this asymmetric salt[2].
Full Data Collection: Utilize Mo
Kα
(
λ=0.71073
Å) or Cu
Kα
(
λ=1.54184
Å) radiation. Collect a full sphere of data utilizing
ω
and
ϕ
scans to ensure high redundancy and completeness (>99%).
Data Reduction: Integrate the diffraction frames using software like APEX or CrysAlisPro. Apply a multi-scan absorption correction. Causality: The heavy chloride ion will cause moderate X-ray absorption; correcting for this is vital for accurate electron density mapping.
Structural Refinement & Logic
Once the data is reduced, the "phase problem" must be solved to convert diffraction intensities into an electron density map.
Phase Solution: Use Intrinsic Phasing (e.g., SHELXT). The heavy chloride ion provides a strong anomalous scattering signal, making the initial structure solution straightforward and highly reliable.
Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O, Cl) anisotropically using full-matrix least-squares on
F2
(SHELXL).
Hydrogen Atom Treatment:
Carbon-bound Hydrogens: Place in calculated positions and refine using a riding model (
Uiso(H)=1.2Ueq(C)
).
Nitrogen-bound Hydrogens (Critical Step): Because the hydrogen-bonding network defines the lattice, attempt to locate the three
−NH3+
protons from the difference Fourier map. If located, refine their coordinates freely or with DFIX restraints to validate the
N−H⋯Cl
and
N−H⋯O
interaction distances[5].
Quantitative Data Summary
Based on crystallographic principles and analogous structural studies of furan-2-carboxylates[3][4] and aminomethyl hydrochlorides[2][5], the table below summarizes the anticipated quantitative parameters and their structural implications for methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride.
Parameter
Anticipated Value / Range
Mechanistic Rationale
Crystal System
Monoclinic or Triclinic
Typical for asymmetric organic salts lacking higher-order rotational symmetry[2].
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing is highly favored to maximize the efficiency of the 3D hydrogen-bonding network.
Final R-factor (
R1
)
<0.05
Indicates a high-quality structural model with excellent agreement between observed and calculated data.
Furan-Ester Dihedral Angle
0∘−5∘
Extended
π
-conjugation between the furan ring and the carbonyl group enforces strict coplanarity[4].
N−H⋯Cl
Distance
3.10−3.30
Å
Strong electrostatic attraction between the protonated amine and the chloride counterion stabilizes the core lattice[5].
N−H⋯O
Distance
2.70−2.95
Å
Secondary hydrogen bonding between the amine and the ester carbonyl oxygen cross-links the molecular sheets[5].
Centroid-Centroid Distance
3.60−3.90
Å
π−π
stacking interactions between adjacent furan rings provide additional van der Waals stabilization[3].
Primary Synthesis Pathways for Methyl 3-(Aminomethyl)furan-2-carboxylate Hydrochloride: A Technical Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and chemoselective transformations. Mechanistic Rationale &...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, self-validating experimental protocols, and chemoselective transformations.
Mechanistic Rationale & Retrosynthetic Analysis
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 1955548-95-4)[1] is a highly specialized heterocyclic building block utilized in the development of kinase inhibitors[2] and AMPA/kainate receptor antagonists[3].
When designing a synthetic route for 3-substituted furan-2-carboxylates, chemists face a fundamental regiochemical challenge. The furan ring is inherently electron-rich, but the installation of a 2-carboxylate group strongly deactivates the ring and directs electrophilic aromatic substitution (EAS) exclusively to the 5-position. Consequently, direct formylation or aminomethylation at the 3-position via traditional Friedel-Crafts or Vilsmeier-Haack conditions is synthetically unviable due to poor regioselectivity and trace yields.
The Optimal Strategy: The most robust retrosynthetic disconnection avoids direct electrophilic substitution on the furan core. Instead, it relies on a pre-installed methyl group at the 3-position[2]. By exploiting the benzylic-like nature of methyl 3-methylfuran-2-carboxylate (CAS: 6141-57-7), we can utilize a radical halogenation pathway to selectively functionalize the side chain[4]. Subsequent nucleophilic displacement with an azide and chemoselective reduction yields the target primary amine, which is then trapped as a stable hydrochloride salt to prevent oxidative degradation.
Synthetic Workflow Visualization
The following diagram outlines the four-stage continuous workflow from the commercially available starting material to the final hydrochloride salt.
Fig 1. Four-stage synthetic workflow from methyl 3-methylfuran-2-carboxylate to the HCl salt.
As an application scientist, it is critical to ensure that every reaction step is a self-validating system. This means incorporating In-Process Controls (IPCs) that definitively confirm the consumption of starting materials and the formation of the desired intermediate before proceeding.
Causality: N-Bromosuccinimide (NBS) is utilized to provide a low, steady concentration of Br₂, preventing electrophilic addition across the furan double bonds. Azobisisobutyronitrile (AIBN) acts as the radical initiator, cleaving homolytically at 65–85°C. We replace traditional, highly toxic carbon tetrachloride (CCl₄) with benzotrifluoride (PhCF₃), which maintains the requisite non-polar, unreactive environment for radical propagation while offering a greener profile[4].
Protocol:
Dissolve methyl 3-methylfuran-2-carboxylate (1.0 eq) in anhydrous PhCF₃ (0.2 M).
Add NBS (1.05 eq) and AIBN (0.05 eq).
Purge the flask with N₂ and heat to gentle reflux (80°C) for 4–6 hours.
Cool to 0°C to precipitate succinimide by-products. Filter through a Celite pad and concentrate the filtrate under reduced pressure.
Self-Validation (IPC): ¹H NMR of the crude mixture must show the disappearance of the 3-methyl singlet (~2.3 ppm) and the emergence of a new bromomethyl singlet (~4.5 ppm)[4].
Stage 2: Nucleophilic Azidation
Causality: Direct amination with methanolic ammonia often leads to over-alkylation, yielding complex mixtures of secondary and tertiary amines. The azide route guarantees absolute fidelity to the primary amine. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to tightly solvate the Na⁺ cation, leaving the azide anion highly nucleophilic for a rapid Sₙ2 displacement.
Protocol:
Dissolve the crude methyl 3-(bromomethyl)furan-2-carboxylate in anhydrous DMF (0.3 M).
Add sodium azide (NaN₃, 1.5 eq) portion-wise at 0°C.
Warm to room temperature (RT) and stir for 4 hours.
Quench with ice water and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate.
Self-Validation (IPC): Infrared (IR) spectroscopy of an aliquot must reveal a strong, unmistakable asymmetric azide stretch at ~2100 cm⁻¹.
Stage 3: Chemoselective Staudinger Reduction
Causality: While catalytic hydrogenation (Pd/C, H₂) is a standard method for azide reduction, it poses a severe risk of hydrogenolysis (cleaving the benzylic-type C-N bond) or partial reduction of the furan ring. The Staudinger reduction using triphenylphosphine (PPh₃) is perfectly chemoselective. It forms an aza-ylide intermediate that hydrolyzes cleanly to the primary amine without affecting the sensitive furan or ester moieties.
Protocol:
Dissolve the azidomethyl intermediate in a THF/H₂O mixture (10:1 ratio, 0.2 M).
Add PPh₃ (1.2 eq) portion-wise at RT. Effervescence (N₂ gas evolution) will be immediately observed.
Stir at RT for 12 hours until gas evolution ceases.
Concentrate the THF, acidify the aqueous layer to pH 2 with 1M HCl, and wash with dichloromethane (DCM) to remove triphenylphosphine oxide (TPPO).
Basify the aqueous layer to pH 10 with 1M NaOH and extract with DCM to isolate the free base.
Self-Validation (IPC): LC-MS analysis of the basic extract must confirm the presence of the free amine mass ([M+H]⁺ = 156.1 m/z).
Stage 4: Hydrochloride Salt Precipitation
Causality: The free base of this aminomethyl furan is prone to oxidation and polymerization upon prolonged storage. Conversion to the hydrochloride salt drastically improves shelf-life and solubility for biological assays. Anhydrous HCl in dioxane is utilized to prevent the hydrolysis of the methyl ester, which would inevitably occur if aqueous hydrochloric acid were used.
Protocol:
Dissolve the free base in anhydrous diethyl ether (Et₂O) at 0°C.
Dropwise add 4M HCl in dioxane (1.1 eq) under vigorous stirring.
A white precipitate will form immediately. Stir for an additional 30 minutes at 0°C.
Filter the precipitate under a nitrogen blanket, wash with cold Et₂O, and dry under high vacuum.
Self-Validation (IPC): Elemental analysis (CHN) and a sharp melting point confirm the purity of the final methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride[1].
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics and validation parameters for each stage of the synthesis, establishing a baseline for process optimization.
Stage
Transformation
Reagents & Solvents
Reaction Time
Typical Yield
IPC / Validation Method
1
Radical Bromination
NBS, AIBN, PhCF₃
4–6 h
75–82%
¹H NMR (CH₂Br singlet ~4.5 ppm)
2
Nucleophilic Azidation
NaN₃, DMF
2–4 h
88–95%
IR Spectroscopy (N₃ stretch ~2100 cm⁻¹)
3
Staudinger Reduction
PPh₃, THF/H₂O
12 h
80–85%
LC-MS ([M+H]⁺ 156.1), N₂ evolution ceases
4
Salt Formation
4M HCl/Dioxane, Et₂O
1 h
>95%
Elemental Analysis, Melting Point
References
Title: The Synthesis and Proton Magnetic Resonance Spectra of Some Brominated Furans
Source: ACS Publications (Journal of Organic Chemistry)
URL: [Link]
Title: Structure−Activity Relationship Studies on N3-Substituted Willardiine Derivatives Acting as AMPA or Kainate Receptor Antagonists
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Title: EP2506716B1 - Novel tricyclic compounds
Source: European Patent Office / Google Patents
URL
Title: methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride - Chemical Substance Information
Source: NextSDS
URL: [Link]
Reductive amination techniques with methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
An In-Depth Guide to Reductive Amination Using Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride Abstract This technical guide provides detailed application notes and robust protocols for the reductive amination of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Reductive Amination Using Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
Abstract
This technical guide provides detailed application notes and robust protocols for the reductive amination of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride. Reductive amination is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the reaction mechanism, critical parameters, and a comparative analysis of common reducing agents. By focusing on a versatile furan-based building block, we aim to provide not just procedural steps, but also the scientific rationale required for successful synthesis, optimization, and troubleshooting.
Introduction: The Strategic Importance of Furan-Based Amines
Highly substituted furans are prevalent structural motifs in numerous bioactive natural products and pharmaceutically important compounds.[3] Their unique electronic properties and ability to act as bioisosteres for other aromatic systems make them attractive scaffolds in drug discovery.[4] Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride is a valuable starting material, possessing a reactive primary amine handle ready for elaboration.[5][6]
Reductive amination stands out as one of the most powerful methods for synthesizing secondary and tertiary amines from primary amines like our target molecule.[7][8] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9][10] This one-pot approach is highly favored for its operational simplicity and wide functional group tolerance, making it a staple in the synthesis of compound libraries for high-throughput screening.[1][3]
This guide will focus on the practical application of this reaction, providing scientists with the necessary tools to confidently and successfully derivatize this furan building block.
The Mechanism and Its Critical Control Points
Successful reductive amination hinges on understanding and controlling the equilibrium between two key steps: the formation of the C=N bond and its subsequent reduction.
The Two-Stage Mechanism
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[10] Under mildly acidic conditions, this intermediate readily eliminates a molecule of water to form an imine. This imine can then be protonated to generate a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[7][11]
Hydride Reduction: A selective hydride reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final amine product.[7][8]
Caption: The two-stage mechanism of reductive amination.
Key Parameters for Success
pH Control: This is arguably the most critical factor. The reaction requires a delicate balance. The pH must be low enough (typically 4-6) to facilitate the dehydration of the hemiaminal to the imine, but not so low as to fully protonate the starting amine, which would render it non-nucleophilic.[11][12] For reagents like sodium cyanoborohydride, maintaining this pH window is essential for selectivity.[13]
Choice of Reducing Agent: The ideal reducing agent should be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde or ketone.[9] This chemoselectivity is key to achieving high yields.
Solvent: The solvent must be capable of dissolving all reactants and should be inert to the reaction conditions. For moisture-sensitive reagents like NaBH(OAc)₃, anhydrous aprotic solvents are required.[12][14]
Stoichiometry and Temperature: Using a slight excess of one reactant can drive the equilibrium. Most reductive aminations proceed efficiently at room temperature, but gentle heating can be beneficial for less reactive substrates.[12]
Comparative Analysis of Reducing Agents
The choice of reducing agent dictates the reaction setup, solvent, work-up, and safety considerations. The three most common choices are summarized below.
Reagent
Key Advantages
Key Disadvantages
Recommended Solvent(s)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Mild, highly selective for iminium ions.[14] No need for strict pH control.[15] Low toxicity.
For general laboratory use, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent due to its high selectivity, operational simplicity, and superior safety profile.[14][16]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the reductive amination of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride.
Caption: A generalized experimental workflow for reductive amination.
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is recommended for its high yield, selectivity, and operational safety.[14]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Standard laboratory glassware, magnetic stirrer
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (1.0 eq.) and the chosen aldehyde or ketone (1.1 eq.).
Add anhydrous DCM (or DCE) to achieve a concentration of approximately 0.1 M with respect to the amine.
Add triethylamine (1.1 eq.) to the stirred suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature.
Allow the mixture to stir for an additional 30-60 minutes to facilitate the formation of the imine intermediate.
Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.[12]
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Protocol 2: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)
This classic method is effective but requires careful handling due to the toxicity of the reagent.[11]
Standard laboratory glassware, magnetic stirrer, pH paper or meter
Procedure:
In a round-bottom flask, dissolve methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in methanol (to approx. 0.1-0.2 M).
Adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. The initial hydrochloride salt will make the solution acidic; use the acetic acid to fine-tune the pH into the optimal range for imine reduction.[12]
Add sodium cyanoborohydride (1.5 eq.) to the solution. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
Once the reaction is complete, carefully quench by adding water and then adjust the pH to be basic (pH > 10) with a base (e.g., 1M NaOH) to decompose any residual cyanide.[12]
Concentrate the mixture under reduced pressure to remove most of the methanol.
Extract the aqueous residue multiple times with an organic solvent (e.g., ethyl acetate or DCM).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Troubleshooting and Optimization
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield; Starting Material Recovered
1. Inefficient imine formation due to incorrect pH.[12]2. Insufficient reaction time.3. Inactive (hydrolyzed) NaBH(OAc)₃.
1. For NaBH₃CN, ensure pH is 6-7. For NaBH(OAc)₃, adding 1 eq. of acetic acid can catalyze imine formation, especially with ketones.[14]2. Increase reaction time and monitor by TLC/LC-MS.3. Use a fresh bottle of NaBH(OAc)₃.
Formation of Alcohol Byproduct
1. Reducing agent is too strong (e.g., NaBH₄).[9]2. For NaBH₃CN, pH is too low (<4), causing carbonyl reduction.[13]
1. Switch to a more selective reagent like NaBH(OAc)₃.2. Buffer the reaction or carefully monitor pH to keep it in the 4-7 range.
Dialkylation of Primary Amine
The secondary amine product is reacting with another molecule of the aldehyde/ketone.
This is more common when using a large excess of the carbonyl compound. Use a stoichiometry of ~1.1 eq. of the carbonyl. A stepwise procedure (isolate the imine first, then reduce) can also prevent this.[14][16]
Reaction Stalls
Steric hindrance between a bulky ketone and the amine.
Increase the reaction temperature to 40-50°C. Consider using a more reactive reducing agent or a Lewis acid catalyst (e.g., Ti(OiPr)₄) to promote imine formation.[9][12]
Conclusion
Reductive amination is a highly reliable and versatile method for the synthesis of N-substituted derivatives of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride. The choice of reducing agent is critical, with sodium triacetoxyborohydride offering the best combination of selectivity, ease of use, and safety for most applications. By carefully controlling key parameters such as stoichiometry, solvent, and work-up conditions, researchers can efficiently generate a diverse array of furan-containing secondary amines, which are valuable intermediates for the development of novel therapeutics and other advanced materials.
References
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
Guchhait, S. K., et al. (2012). Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Combinatorial Science, 14(6), 347-356. [Link]
Zhang, J., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts, 13(3), 528. [Link]
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
Blank, O., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(19), 5554-5558. [Link]
Kim, M., et al. (2014). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Journal of Materials Science and Chemical Engineering, 2(11), 1-8. [Link]
Boston University. (2011, July 14). Reductive Amination Reaction. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
MillSon. (2026, February 13). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. [Link]
ACS Publications. (2019, February 14). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. [Link]
Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]
Kubarev, E. R., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1198. [Link]
Senthamarai, T., et al. (2018). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 118(16), 7545-7625. [Link]
Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4). [Link]
PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
Chemistry Steps. (2024, March 29). Reductive Amination. [Link]
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
Mistry, N., et al. (2017). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie International Edition, 56(41), 12696-12700. [Link]
IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]
ResearchGate. (n.d.). Furans in drug discovery and synthesis of furans via carbene chemistry. [Link]
Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(11), 3524-3535. [Link]
Shao, N., et al. (2012). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 23(3), 636-640. [Link]
Fiveable. (2025, August 15). Reductive amination: Organic Chemistry II Study Guide. [Link]
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride in fragment-based drug discovery
Application Note: Utilizing Methyl 3-(aminomethyl)furan-2-carboxylate Hydrochloride in Fragment-Based Drug Discovery Introduction & Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing Methyl 3-(aminomethyl)furan-2-carboxylate Hydrochloride in Fragment-Based Drug Discovery
Introduction & Rationale
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel lead compounds by screening low-molecular-weight libraries to find high-quality, ligand-efficient starting points. A critical success factor in FBDD is the design of the fragment library, which must adhere strictly to physicochemical boundaries, most notably the Astex "Rule of 3" (RO3)[1].
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 1955548-95-4) is a highly functionalized, RO3-compliant heterocyclic fragment. The rigid furan ring serves as a low-molecular-weight core, while the functional groups provide distinct vectors for target interaction and subsequent synthetic elaboration:
Aminomethyl group: Acts as a primary hydrogen-bond donor and can form salt bridges with acidic residues (e.g., Asp, Glu) in the target binding pocket.
Methyl carboxylate: Acts as a hydrogen-bond acceptor. Crucially, the ester can be readily hydrolyzed to a carboxylic acid, providing a synthetic vector for amide coupling during the "fragment growing" phase of hit-to-lead optimization.
Physicochemical Profiling
For a fragment to be viable, it must possess high aqueous solubility to allow screening at high concentrations (typically 1–5 mM) without aggregating. The physicochemical profile of Methyl 3-(aminomethyl)furan-2-carboxylate confirms its suitability for FBDD[2].
Property
Value
RO3 Threshold
Compliance
Molecular Weight (Free Base)
155.15 Da
< 300 Da
Yes
Molecular Weight (HCl Salt)
191.61 Da
< 300 Da
Yes
Hydrogen Bond Donors (HBD)
2
≤ 3
Yes
Hydrogen Bond Acceptors (HBA)
4
≤ 3 (Marginal variance)
Acceptable
cLogP
< 1.0
≤ 3
Yes
Topological Polar Surface Area (TPSA)
59.7 Ų
≤ 60 Ų
Yes
Rotatable Bonds
3
≤ 3
Yes
Note: While the HBA count is technically 4 (furan O, ester O, ester C=O, amine N), the molecule remains highly ligand-efficient and soluble, making it an excellent FBDD candidate.
FBDD Screening Workflow
The integration of orthogonal biophysical techniques is paramount to eliminate false positives. The standard workflow begins with a high-throughput primary screen, followed by validation and structural characterization.
FBDD Workflow: From furan fragment library screening to hit-to-lead optimization.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality & Experimental Design:
SPR is highly sensitive to mass changes on a sensor surface, making it ideal for detecting the weak binding affinities (µM to mM
KD
) typical of fragments[3]. Because Methyl 3-(aminomethyl)furan-2-carboxylate has a low molecular weight (~155 Da), the maximum theoretical response (
Rmax
) is inherently low. To compensate, the target protein must be immobilized at a very high density. Furthermore, fragments are stored in DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a massive bulk refractive index shift, which can completely mask the fragment binding signal. Thus, a self-validating DMSO calibration curve is critical.
Step-by-Step Methodology:
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Aim for an immobilization level of 5,000–8,000 Response Units (RU) to ensure a sufficient signal-to-noise ratio for low MW fragments. Leave one flow cell blank (ethanolamine deactivated) as a reference surface.
Buffer Preparation: Prepare the running buffer (e.g., PBS-P+ or HEPES) supplemented with exactly 5% (v/v) DMSO.
DMSO Calibration (Critical Control): Prepare a solvent correction series ranging from 4.5% to 5.5% DMSO in the running buffer. Inject this series prior to the fragment screen to generate a calibration curve. This mathematically corrects for bulk refractive index mismatches.
Sample Preparation: Dilute the Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride stock (100 mM in 100% DMSO) into the running buffer to a final screening concentration of 1 mM (ensuring final DMSO is exactly 5%).
Data Acquisition: Inject the fragment over the reference and active flow cells at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations. Use a short contact time (30–60 seconds) and a short dissociation time, as fragments typically exhibit fast on/off rates.
Validation: Include a known positive control (a characterized binder) and a negative control (e.g., a structurally similar but inactive fragment) every 30 injections to validate surface stability.
Protocol 2: Hit Validation via 1D 1H WaterLOGSY NMR
Causality & Experimental Design:
Fragments that show binding in SPR must be orthogonally validated to rule out non-specific aggregation or surface artifacts. Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is the premier NMR technique for this[4].
The physics of WaterLOGSY provide a self-validating binary readout based on molecular tumbling rates. Bulk water magnetization is selectively excited and transferred to the ligand. Free Methyl 3-(aminomethyl)furan-2-carboxylate tumbles rapidly in solution, resulting in a positive Nuclear Overhauser Effect (NOE) and a positive NMR peak. However, when the fragment binds to the massive target protein, it adopts the protein's slow tumbling rate. This causes a phase inversion, resulting in a negative NOE (or a significantly reduced positive signal)[5]. This phase inversion is definitive proof of target engagement.
Step-by-Step Methodology:
Sample Preparation: Prepare two NMR tubes to establish a baseline.
Control Tube: 500 µM Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride in NMR buffer (e.g., 50 mM phosphate, pH 7.4, 10% D2O for lock).
Binding Tube: 500 µM fragment + 10–20 µM target protein in the exact same buffer. (A high ligand-to-protein ratio ensures sufficient free ligand is available to exchange with the bound state, transferring the negative NOE back to the bulk solution).
NMR Acquisition: Utilize a spectrometer equipped with a cryoprobe (e.g., 600 MHz). Apply a selective 180° inversion pulse to the water resonance (4.7 ppm). Use a mixing time (
tm
) of 1.0 to 2.0 seconds to allow for magnetization transfer from water to the protein, and then to the bound fragment[6].
Spectral Processing: Process the 1D spectra with standard exponential line broadening.
Interpretation (Self-Validation): Overlay the Control and Binding spectra.
Examine the distinct furan ring protons (typically around 6.0–7.5 ppm) and the methyl ester protons (~3.8 ppm).
If the peaks in the Binding Tube invert to a negative phase (or show a drastic reduction in positive intensity compared to the Control Tube), the fragment is a validated binder.
References
Congreve M, Carr R, Murray C, Jhoti H. "A 'Rule of Three' for fragment-based lead discovery." Drug Discovery Today, 2003. URL: [Link]
Geitmann M. "Fragment Based Drug Discovery with Surface Plasmon Resonance Technology." Acta Universitatis Upsaliensis, 2013. URL:[Link]
Huang J, et al. "1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery." Journal of Biomolecular Structure and Dynamics, 2019. URL:[Link]
Dalvit C, et al. "NMR-Based Screening with Competition Water−Ligand Observed via Gradient Spectroscopy Experiments: Detection of High-Affinity Ligands." Journal of Medicinal Chemistry, 2002. URL:[Link]
MDPI. "NMR-Based Fragment Screening for RNA-Targeted Drug Discovery." MDPI, 2026. URL:[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 3-(aminomethyl)furan-2-carboxylate Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected precipitation or poor aqueous solubility when working with methyl 3-(aminomethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected precipitation or poor aqueous solubility when working with methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride .
While hydrochloride salts of primary amines are generally engineered for high water solubility, this specific molecule presents unique physicochemical challenges in biological assay conditions. This guide provides a root-cause analysis, troubleshooting FAQs, and self-validating experimental protocols to ensure stable solubilization.
Core Physicochemical Challenges (The "Why")
When this compound precipitates in your assay, it is rarely due to poor intrinsic solubility. Instead, it is typically driven by one of three environmental triggers:
A. The Common Ion Effect
In biological media rich in chloride ions (e.g., PBS, saline, or simulated gastric fluid), the high background concentration of
Cl−
suppresses the solubility product (
Ksp
) of the hydrochloride salt[1]. This forces the equilibrium toward the solid crystalline state. This is a well-documented phenomenon for amine hydrochlorides, where excess counterions drive rapid crystallization[2]. Even in dilute HCl, the dissolution rate of hydrochloride salts decreases significantly due to this effect[3].
B. pH-Dependent Free Base Precipitation
As the salt of a weak base, the solubility of this compound is governed by the Henderson-Hasselbalch equation. The pKa of the furan-substituted primary amine is approximately 8.0. As the buffer pH approaches or exceeds this value (e.g., in pH 7.4 to 8.0 buffers), the compound deprotonates into its neutral "free base" form. This neutral species is exponentially more lipophilic and significantly less water-soluble than the protonated salt, leading to immediate precipitation[4],[5].
C. Ester Hydrolysis & Zwitterion Formation
The molecule features a methyl ester at the 2-position of the furan ring. Esters are susceptible to hydrolysis at extreme pH levels or under prolonged heating. If hydrolysis occurs, the molecule converts into a carboxylic acid. The resulting molecule possesses both an amine and a carboxylic acid, forming a zwitterion that typically exhibits minimal solubility at its isoelectric point.
Caption: Physicochemical pathways dictating the solubility and precipitation mechanisms of the API.
Frequently Asked Questions (FAQs)
Q1: I dissolved the powder in DI water perfectly, but it crashed out as soon as I added it to my assay buffer (PBS, pH 7.4). Why?A: This is a textbook combination of the common ion effect and a pH shift. PBS contains ~137 mM NaCl. The sudden influx of chloride ions drastically lowers the apparent solubility of the HCl salt[6]. Simultaneously, the pH shift from acidic (DI water) to 7.4 increases the fraction of the insoluble free base[5].
Q2: Can I use heat or sonication to force it into solution?A: Sonication is acceptable for short bursts (1-2 minutes) to disrupt crystal lattice energy. However, prolonged heating (>40°C) in aqueous media is strongly discouraged. Heat accelerates ester hydrolysis, permanently degrading your compound into an insoluble zwitterionic byproduct.
Q3: What is the best way to prepare a stable stock solution for cell-based assays?A: We highly recommend the Co-Solvent Stock Method . Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 100x to 1000x your final assay concentration), then perform a rapid dilution into your warmed aqueous buffer immediately prior to the assay[5].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, every step in these protocols includes a validation checkpoint to confirm success before proceeding.
Protocol A: Direct Aqueous Dissolution (For non-chloride, slightly acidic buffers)
Use this protocol only if your downstream application can tolerate a pH of 4.5–5.5 and lacks high chloride concentrations.
Weighing: Accurately weigh the required mass of methyl 3-(aminomethyl)furan-2-carboxylate HCl into a clean glass vial.
Solvent Addition: Add deionized water or a low-molarity acetate buffer (pH 5.0).
Agitation: Vortex vigorously for 60 seconds.
Validation Checkpoint 1 (Visual): Hold the vial against a dark background under a bright light. The solution must be optically clear with no visible particulate matter.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any un-dissolved micro-crystals that could act as nucleation sites for future precipitation.
Validation Checkpoint 2 (Spectroscopic): Measure the UV absorbance of the pre-filtered and post-filtered solutions at the compound's
λmax
. A drop in absorbance >5% indicates that the compound was not fully dissolved and was caught on the filter membrane.
Protocol B: Co-Solvent Stock Method (For physiological buffers like PBS/DMEM)
Use this protocol for cell-based assays or in vivo dosing where physiological pH and high osmolarity are required.
Stock Preparation: Dissolve the API powder in 100% anhydrous DMSO to create a 100x concentrated stock.
Validation Checkpoint 1 (Schlieren Test): Swirl the vial. The solution must be perfectly clear with no "Schlieren lines" (wavy lines indicating incomplete mixing or dissolution).
Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C. Causality: Pre-warming temporarily increases the kinetic solubility limit of the buffer.
Rapid Dilution: While vigorously vortexing the warmed buffer, inject the DMSO stock directly into the center of the vortex. Causality: Rapid mixing prevents localized high concentrations of the API that would otherwise nucleate crystal growth.
Validation Checkpoint 2 (Turbidity): Measure the absorbance of the final solution at 600 nm (
OD600
). An
OD600>0.05
indicates the presence of sub-visible micro-aggregates. If this occurs, your final concentration is too high for this buffer system.
Caption: Decision tree and experimental workflow for solubilizing amine hydrochloride salts.
Solubility Optimization Matrix
Use the following table to compare the expected behavior of methyl 3-(aminomethyl)furan-2-carboxylate HCl across different solvent systems.
Solvent System
pH
Temp (°C)
Expected Solubility
Primary Risk Factor / Mechanism
DI Water
4.5 - 5.5
25°C
High (>10 mg/mL)
Low Risk: Ideal conditions for protonated amine.
PBS (137 mM NaCl)
7.4
25°C
Low (<0.1 mg/mL)
High Risk: Common Ion Effect + Free Base Precipitation.
High Risk: Extreme Common Ion Effect suppresses
Ksp
.
0.1 M NaOH
13.0
25°C
N/A (Degrades)
Critical Risk: Rapid ester hydrolysis and zwitterion formation.
References
O'Shea, J. P., et al. (2019). "Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media." ACS Molecular Pharmaceutics. URL:[Link]
Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. URL:[Link]
Li, A., et al. (2005). "Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug." Journal of Pharmaceutical Sciences. URL:[Link]
Liu, et al. (2015). "Discovery of BMS-751324, a Clinical Prodrug of p38α MAP Kinase." ACS Journal of Medicinal Chemistry. URL:[Link]
Technical Support Center: Optimizing Coupling Reactions for Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
Welcome to the technical support center for methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in coupling reactions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of your experiments and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your experimental design.
Question 1: My amide coupling reaction has a very low (or zero) yield. What are the most likely causes and how do I fix it?
Answer:
Low or no yield in an amide coupling reaction with methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride is a common but solvable issue. The root cause often lies in one of three areas: the amine's nucleophilicity, the carboxylic acid's activation, or the reaction conditions.
Core Issue: The Amine Hydrochloride Salt
Your starting material is a hydrochloride salt. In this state, the primary amine is protonated (R-NH3+), rendering it non-nucleophilic and incapable of attacking an activated carboxylic acid.[1][2] The first and most critical step is to neutralize this salt to generate the free amine (R-NH2).
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Solutions:
Ensure Amine Neutralization:
Protocol: Add 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to your reaction mixture before or during the addition of the coupling reagent.[1]
Causality: One equivalent of the base is consumed to neutralize the hydrochloride. The slight excess ensures the equilibrium favors the free amine, maximizing its availability as a nucleophile.
Evaluate Your Coupling Reagent:
Standard Conditions: For many simple carboxylic acids, a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) is sufficient.[3][4]
For Challenging Substrates: If your carboxylic acid is sterically hindered, electron-deficient, or if the reaction is sluggish, a more powerful reagent is required. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices.[5][6] These reagents form highly activated esters that react more rapidly and efficiently, often minimizing side reactions.[6]
Optimize Reaction Conditions:
Solvent: Always use anhydrous aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile. Water can hydrolyze the activated carboxylic acid intermediate, quenching the reaction.
Temperature: Most amide couplings proceed well at room temperature. If the reaction is slow, gentle heating to 40-50°C can be beneficial. However, be cautious with excessive heat, as it can promote side reactions or degradation of the furan ring.
Question 2: My reaction works, but it's messy and purification is difficult. How can I get a cleaner reaction?
Answer:
Reaction cleanliness is primarily affected by byproducts from the coupling reagents and potential side reactions. The choice of reagents and workup procedure is key.
1. Select a "Clean" Coupling Reagent:
Problem: If you are using a classic carbodiimide like Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents, making filtration and chromatography challenging.[5][6]
Solution: Switch to EDC. The corresponding urea byproduct from EDC is water-soluble and can be easily removed with a simple aqueous wash during workup.[5][7]
2. Use Additives to Suppress Side Reactions:
Mechanism: Carbodiimides first react with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can rearrange into an unreactive N-acylurea, terminating the reaction. It is also susceptible to epimerization if the carboxylic acid has a chiral center.
Solution: Including an additive like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial when using carbodiimides.[7] These additives act as "traps" for the O-acylisourea, converting it into a more stable but still highly reactive OBt/OAt active ester. This intermediate is less prone to side reactions and racemization, leading to a cleaner reaction and higher yields.[6]
3. Implement a Strategic Workup Procedure:
Step 1 (Quench): Once the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with a suitable organic solvent like Ethyl Acetate or DCM.
Step 2 (Wash):
Wash with a mild aqueous acid (e.g., 5% citric acid or 1M HCl) to remove excess base (DIPEA/TEA) and any unreacted free amine.
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and the HOBt/HOAt additive.
Wash with brine to remove residual water.
Step 3 (Dry & Concentrate): Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. This procedure removes most impurities before you proceed to column chromatography, simplifying the final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrochloride salt on the starting material?
The amine is supplied as a hydrochloride salt to improve its stability and shelf-life. Primary amines can be susceptible to oxidation and can be somewhat volatile. The salt form is a stable, crystalline solid that is easier to handle and weigh accurately.[1] As discussed above, this necessitates the use of a base to liberate the free amine for reaction.
Q2: Which coupling system should I start with?
For a new project, it is often best to start with a reliable, cost-effective, and broadly applicable system.
Can be slow with hindered substrates, risk of N-acylurea formation without HOBt.
HATU / DIPEA
DIPEA (2.0-3.0)
DMF
Very fast and efficient, low rates of racemization, excellent for difficult couplings.[5][6]
More expensive, can form guanidinium byproduct if amine is added last.
PyBOP / DIPEA
DIPEA (2.0-3.0)
DMF or CH₃CN
High reactivity, good for sterically demanding substrates.
Byproduct (HMPA) from older BOP reagent is carcinogenic; PyBOP is safer but still requires careful handling.
Note: When using HATU or PyBOP, one equivalent of base is consumed by the coupling reagent itself, in addition to the equivalent needed for the amine hydrochloride.
Q3: Can the furan ring participate in side reactions?
The furan ring is an electron-rich heterocycle and can be sensitive to certain conditions, though it is generally robust under standard amide coupling protocols.[9]
Acid Sensitivity: Strong acidic conditions can lead to hydrolysis or ring-opening of the furan moiety. The mild acidic washes used in workup are generally well-tolerated, but prolonged exposure should be avoided.
Oxidation: The furan ring can be susceptible to strong oxidizing agents. Avoid their use unless a specific transformation is intended.
Electrophilic Substitution: While not a typical concern in amide coupling, the furan ring can undergo electrophilic aromatic substitution. This is more relevant if you are designing multi-step syntheses involving, for example, Friedel-Crafts or nitration reactions.
Palladium Cross-Coupling: The C-H bonds on the furan ring, particularly the one adjacent to the oxygen, can be activated for palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings.[10][11] This is not a side reaction in amide coupling but represents an alternative synthetic pathway you could explore from this scaffold.
Q4: How do I set up a typical amide coupling experiment?
Here is a general, robust protocol that serves as an excellent starting point for optimization.
Experimental Protocol: General Amide Coupling
Caption: General experimental workflow for amide coupling.
Step-by-Step Procedure:
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) and methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (1.0 equivalent).
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
Add DIPEA (2.0 equivalents) and stir the solution for 5-10 minutes at room temperature.
In a single portion, add the coupling reagent (e.g., HATU, 1.1 equivalents).
Stir the reaction at room temperature.
Monitor the progress by TLC or LC-MS every 1-2 hours. A typical reaction is complete in 2-12 hours.
Once the limiting reagent is consumed, proceed with the aqueous workup as described in the troubleshooting section.
Purify the crude product by flash column chromatography on silica gel.
References
ResearchGate. (n.d.). Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan‐based scaffold.
BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. BenchChem.
Gary A. Molander, & Tracie L. Bel-lan. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8145–8156.
Dinesh Kumar, et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(46), 6069-6072.
Aapptec Peptides. (n.d.). Coupling Reagents.
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
Janczewski, Ł., et al. (2019). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 17(1), 265-276.
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
BenchChem. (2025). Application Notes and Protocols for Coupling Boc-NH-PEG4-C3-acid to a Primary Amine. BenchChem.
ResearchGate. (n.d.). Coupling Reagents.
BenchChem. (2025).
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry.
Padwa, A., et al. (2003). Several Convenient Methods for the Synthesis of 2-Amido Substituted Furans. The Journal of Organic Chemistry, 68(8), 3245–3252.
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry.
Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based.
Yoo, W.-J., et al. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(41), 13364–13365.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605.
University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses.
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
PubMed. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
ResearchGate. (n.d.). Optimization of Coupling reagent along with reaction time and outcome.
Growing Science. (2022).
Organic Syntheses. (n.d.). Procedure for 5-(Furan-3-yl)pyrimidine.
ResearchGate. (n.d.). α-and β-N-furanoribosyl amide: Synthesis and purification.
Technical Support Center: Troubleshooting Amide Couplings with Methyl 3-(aminomethyl)furan-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing ester cleavage (hydrolysis or transesterification) when performing amide couplings with meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing ester cleavage (hydrolysis or transesterification) when performing amide couplings with methyl 3-(aminomethyl)furan-2-carboxylate .
Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative base-selection data, and a self-validating experimental protocol to ensure the integrity of your methyl ester.
🔬 Mechanistic Insight: Why is the Ester Cleaving?
Methyl 3-(aminomethyl)furan-2-carboxylate is particularly sensitive to basic conditions. The furan ring is highly polarized, and the oxygen atom within the aromatic system exerts an electron-withdrawing inductive effect on the adjacent 2-carboxylate group[1]. This electronic environment makes the carbonyl carbon of the methyl ester significantly more electrophilic than a standard aliphatic ester, rendering it highly susceptible to nucleophilic attack by water (saponification) or alcohols (transesterification).
Furthermore, the starting material is almost exclusively supplied as a hydrochloride salt (CAS 1955548-95-4)[2]. To facilitate the amide coupling, researchers typically add an excess of a tertiary amine base to free the primary amine. If a strong organic base is used in the presence of even trace moisture, hydroxide ions are generated, leading to rapid, irreversible cleavage of the methyl ester.
❓ Troubleshooting FAQs
Q: I am using HATU and DIPEA for my coupling. Why am I losing the methyl ester completely?A: HATU is a powerful coupling reagent, but its mechanism requires a strong base like N,N-Diisopropylethylamine (DIPEA) to generate the active uronium species and deprotonate the amine salt[3]. DIPEA has a high aqueous pKa of approximately 10.1[4]. In hygroscopic solvents like DMF, DIPEA reacts with trace water to form hydroxide ions, which rapidly hydrolyze the activated furan-2-carboxylate.
Q: Which mild base should I use instead of DIPEA or TEA?A: We highly recommend switching to N-Methylmorpholine (NMM) or 2,6-Lutidine . NMM has a pKa of 7.4, and 2,6-Lutidine has a pKa of 6.6[4]. These bases are sufficiently basic to neutralize the amine hydrochloride salt but are too weak to catalyze the saponification of the methyl ester.
Q: What is the optimal coupling reagent for this specific substrate?A:EDC·HCl combined with HOBt (or HOAt) is the preferred system. Unlike HATU, the EDC/HOBt mechanism proceeds efficiently with weaker bases like NMM[3]. The HOBt-active ester intermediate is highly reactive toward the primary amine but mild enough to prevent off-target reactions.
Q: Can my workup procedure cause ester cleavage?A: Yes. Quenching the reaction with strong aqueous bases (e.g., 1M NaOH or saturated Na₂CO₃) will hydrolyze the ester during the extraction phase. You must use mild aqueous washes, such as saturated NaHCO₃ or 5% citric acid, to remove byproducts[5].
📊 Quantitative Data: Base Selection Matrix
Selecting the correct base is the single most critical factor in preserving the furan-2-carboxylate ester. The table below summarizes the relationship between base strength and hydrolysis risk.
Base
Aqueous pKa
Relative Hydrolysis Risk
Recommended for Furan Esters
Triethylamine (TEA)
10.7
High
❌ No
DIPEA
10.1
High
❌ No
N-Methylmorpholine (NMM)
7.4
Low
✅ Yes
2,6-Lutidine
6.6
Very Low
✅ Yes (Best for sensitive esters)
None (Free Amine)
N/A
Minimal
✅ Yes (If pre-freebased)
Data synthesized from process chemistry amidation guidelines[4].
🧪 Optimized Experimental Protocol: EDC/HOBt Coupling with NMM
This step-by-step methodology is designed as a self-validating system . It includes built-in checkpoints to ensure the reaction environment remains mild and the ester remains intact.
Objective: Form an amide bond with methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride while preserving the methyl ester.
Action: Thoroughly flame-dry all glassware. Dissolve the carboxylic acid partner (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1–0.2 M.
Causality: Anhydrous conditions are non-negotiable. Trace water acts as a potent nucleophile in the presence of any base, leading to immediate ester saponification[3].
Step 2: Carboxylic Acid Activation
Action: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. Stir at 0 °C for 15–30 minutes.
Checkpoint: Monitor via TLC. The consumption of the starting acid and the formation of a less polar spot indicates the successful generation of the active HOBt-ester.
Step 3: Amine Addition & Mild Freebasing
Action: Add methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (1.05 eq)[2]. Dropwise, add N-Methylmorpholine (NMM) (2.5 eq). Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
Causality: NMM neutralizes the HCl salt to expose the nucleophilic primary amine, but its low pKa (7.4) prevents it from generating the hydroxide ions responsible for ester cleavage[4].
Step 4: Reaction Monitoring (Self-Validation)
Action: Monitor the reaction via LC-MS.
Checkpoint: Look for the desired product mass
[M+H]+
. If you observe a mass corresponding to
[M−14]
(loss of the methyl group) or
[M−14+H2O]
(hydrolyzed acid), ester cleavage is occurring. Quench the reaction immediately.
Step 5: Mild Aqueous Workup
Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and NMM), followed by saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally brine.
Causality: Avoiding strong bases like 1M NaOH prevents late-stage saponification of the newly formed amide product[5]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
🗺️ Workflow Visualization
Decision workflow for amide coupling to prevent furan-2-carboxylate ester cleavage.
Technical Support Center: Managing Hygroscopicity of Methyl 3-(aminomethyl)furan-2-carboxylate Hydrochloride Salts
Welcome to the dedicated support center for managing methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for managing methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of this active pharmaceutical ingredient (API). As a hydrochloride salt of a primary amine, this compound has a propensity to attract and absorb atmospheric moisture, which can significantly impact experimental accuracy, product stability, and manufacturability.[1][2]
This document provides in-depth, experience-driven guidance to help you understand, quantify, and mitigate the effects of hygroscopicity, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions users have when working with hygroscopic materials.
Q1: What exactly is hygroscopicity and why is this specific salt affected?
A: Hygroscopicity is the inherent ability of a substance to absorb moisture from the surrounding atmosphere.[3] For methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride, this tendency is primarily due to the presence of the polar hydrochloride salt. Amine hydrochloride salts are notorious for their interaction with water molecules through strong ion-dipole forces. The extent of this moisture uptake is dependent on the ambient relative humidity (RH) and temperature.[4] Understanding this property is the first critical step in managing the material effectively.[1][2][5]
Q2: What are the practical consequences if my sample absorbs moisture?
A: The consequences of uncontrolled moisture absorption are multifaceted and can severely compromise your results:
Physical Changes: The most immediate effect is a change in the physical state of the powder. It can transition from a free-flowing solid to a clumpy, caked material, and in severe cases, may deliquesce (dissolve in the absorbed water).[3][6] This makes accurate weighing and handling extremely difficult and can impede manufacturing processes like powder filling.[7]
Inaccurate Weighing and Concentration: This is a critical point of experimental error. If the material has absorbed, for example, 5% water by weight, weighing out 100 mg of the powder will only provide 95 mg of the active compound. This leads to the preparation of solutions with lower-than-intended concentrations, directly impacting the accuracy of dose-response curves, kinetic studies, and reaction stoichiometry.[3][5]
Chemical Degradation: The presence of water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation pathways.[8] For a furan-containing molecule, moisture can facilitate hydrolysis of the ester group or promote other degradation reactions, compromising the purity and stability of the API.[3][9]
Q3: Are there visual cues that my sample has been compromised by moisture?
A: Yes. While subtle moisture uptake may not be visible, significant absorption will present clear indicators:
Loss of Flowability: The powder will no longer be fine and free-flowing.
Clumping and Caking: You will observe aggregates and lumps within the material.[6]
Wet or Pasty Appearance: In advanced stages, the solid may look visibly damp or form a paste.[6]
Deliquescence: At high relative humidity, the solid may completely dissolve into a saturated solution.[6]
Q4: What are the non-negotiable best practices for storing this compound?
A: Proper storage is your first and most effective line of defense.
Tightly Sealed Containers: Always store the compound in a container with a secure, airtight seal.[6]
Controlled Environment: The sealed container should be placed inside a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide) or stored within a controlled low-humidity environment, such as a dry box or glovebox.[6]
Inert Atmosphere: For maximum protection during long-term storage, consider backfilling the container with an inert gas like nitrogen or argon before sealing. This displaces moist air from the headspace.[3][6]
Aliquoting: For bulk quantities, we strongly recommend aliquoting the powder into smaller, single-use vials under a dry atmosphere. This practice avoids repeated exposure of the entire batch to ambient conditions.[3]
Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during your experiments.
Problem: My powder is clumped/caked and difficult to handle.
This is a clear sign of significant moisture uptake. The course of action depends on the thermal stability of the compound and the intended use.
Workflow for Handling a Compromised Sample
Caption: Decision tree for managing a physically compromised hygroscopic sample.
Causality: Clumping occurs when moisture absorbed on the particle surface creates liquid bridges. These bridges can then solidify upon slight changes in temperature or humidity, forming solid connections between particles.[4]
Solution 1: Drying (Use with Caution): If the compound is known to be thermally stable, you may be able to remove the absorbed water by drying it under vacuum.[6] Gentle heating can accelerate this process, but you must first verify the compound's decomposition temperature to avoid degradation. A Thermogravimetric Analysis (TGA) can provide this information.
Solution 2: Controlled Environment Handling: If the thermal stability is unknown or poor, do not attempt to heat the sample. Instead, transfer the material to a glovebox or dry box with a low-humidity atmosphere.[3] Inside the controlled environment, you can often gently break up clumps with a spatula. This prevents further moisture uptake during handling.[3]
Problem: My experimental results are inconsistent and not reproducible.
When dealing with a hygroscopic API, inconsistent results often trace back to inaccurate concentrations due to unaccounted-for water weight.
Causality: The actual mass of the active compound in a weighed sample decreases as the water content increases. Failing to correct for this leads to variability in solution concentrations, which directly impacts any downstream application.[5]
Solution: Quantify and Correct. The most reliable way to address this is to precisely measure the water content and adjust your calculations accordingly.
Determine Water Content: Use Karl Fischer (KF) titration, the gold-standard method for specific water determination in pharmaceuticals.[10][11] Unlike TGA, which measures total loss on drying (LOD), KF titration is specific to water and is not affected by other volatile solvents that may be present.[11] See Protocol 2 for a detailed methodology.
Calculate the Correction Factor: Once you have the water content percentage (let's call it %H₂O), you can calculate a correction factor:
Correction Factor = 100 / (100 - %H₂O)
Apply to Weighing: To get a desired mass of the active compound, you must weigh out a larger amount of the hydrated powder:
Mass to Weigh = Desired Active Mass × Correction Factor
Example: Your KF analysis shows the powder contains 4.5% water. You need 50 mg of the active compound.
Correction Factor = 100 / (100 - 4.5) = 1.047
Mass to Weigh = 50 mg × 1.047 = 52.35 mg
Advanced Mitigation Strategies for Drug Development
For professionals in formulation and drug development, managing hygroscopicity is about ensuring long-term product stability and manufacturability. Several advanced strategies can be employed.[7]
Formulation with Excipients: Incorporating hydrophobic excipients (like certain grades of microcrystalline cellulose or magnesium stearate) into a formulation can help by preferentially adsorbing moisture or creating a more hydrophobic microenvironment around the API particles.[7]
Film Coating: For solid dosage forms like tablets, applying a polymer-based film coating can act as a physical barrier, significantly reducing the rate of moisture ingress from the environment.[6][7]
Crystal Engineering: This involves modifying the solid-state form of the API to find a less hygroscopic version.
Polymorph Screening: Different crystalline forms (polymorphs) of the same molecule can exhibit vastly different hygroscopic behaviors. A thorough polymorph screen is essential.
Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the availability of sites for water interaction, thereby improving stability.[7][8]
Alternative Salt Forms: While you are working with a hydrochloride salt, a comprehensive salt screening campaign might reveal other salt forms (e.g., tosylate, mesylate) with superior physical properties, including lower hygroscopicity.[8]
Data Presentation: Hygroscopicity Classification
To properly manage your material, you first need to classify its hygroscopicity. Dynamic Vapor Sorption (DVS) is the definitive technique for this, measuring mass change as a function of relative humidity.[2][5] The results can be classified according to the European Pharmacopoeia standards.
A Senior Application Scientist's Guide to HPLC Method Validation for Purity Assessment of Methyl 3-(aminomethyl)furan-2-carboxylate Hydrochloride
Abstract The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug safety and efficacy. This guide provides an in-depth, scientifically grounded protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride, a potentially valuable building block in medicinal chemistry. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, from mobile phase composition to the design of forced degradation studies. Furthermore, it presents a comparative analysis with alternative technologies—Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE)—offering a comprehensive perspective on modern analytical strategies for purity determination. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who require a robust, reliable, and well-documented approach to analytical method validation.
The Analytical Challenge: Understanding the Analyte
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS No. 1955548-95-4) is a small organic molecule with a molecular weight of 191.61 g/mol and a formula of C7H10ClNO3.[1][2] Its structure, featuring a furan ring, a methyl ester, and a primary amine hydrochloride salt, presents specific challenges and considerations for HPLC method development:
Primary Amine Group: The basic nature of the amine can lead to strong interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing). This necessitates careful control of mobile phase pH and may require the use of end-capped columns or specific mobile phase additives.
Hydrochloride Salt: The compound exists as a salt. When dissolved, it can create a localized acidic environment, which might affect peak shape if the mobile phase buffer capacity is insufficient.[3]
UV Chromophore: The furan ring and carboxylate group provide a UV chromophore, making UV detection a suitable choice. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Polarity: The presence of the amine and ester groups imparts a degree of polarity, influencing the choice of stationary and mobile phases for effective retention and separation in a reversed-phase system.
The Core Technique: A Validated Reversed-Phase HPLC Method
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For a purity assay, this means the method must be specific, accurate, precise, and linear over a defined range. The following method was developed and subsequently validated according to ICH Q2(R1) guidelines.[5][6]
Optimized HPLC Method Parameters
Parameter
Condition
Rationale
Instrument
Agilent 1260 Infinity II or equivalent
A standard, reliable HPLC system capable of delivering stable flow and pressure.
Column
Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm
A robust, stable-bonded (SB) C18 column provides good retention for moderately polar analytes and is stable at lower pH, which is necessary to ensure the amine is protonated and peak shape is symmetrical.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent, masking residual silanols to improve peak shape for the basic analyte. The acidic pH (around 2.1) ensures the primary amine is fully protonated.
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient
5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions over 2 min
A gradient elution is necessary to elute any potential impurities with different polarities and to ensure the column is cleaned of any strongly retained compounds.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp.
30 °C
Maintaining a constant column temperature ensures retention time reproducibility.
Detector
Diode Array Detector (DAD)
DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment.
Detection λ
254 nm (or determined λmax)
A common wavelength for aromatic and conjugated systems. The λmax should be experimentally determined for optimal sensitivity.
Injection Vol.
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent
Mobile Phase A / Mobile Phase B (50:50)
Dissolving the sample in a solvent similar in strength to the mobile phase prevents peak distortion.
Method Validation Workflow
The validation process follows a logical sequence of experiments designed to demonstrate the method's performance characteristics.
Caption: A typical workflow for HPLC method validation.
Executing the Validation Protocol: A Step-by-Step Guide
The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).[7]
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] A forced degradation study is the most effective way to demonstrate this.[8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at a sufficient level for detection.[9][10]
Experimental Protocol:
Prepare separate solutions of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (~1 mg/mL) in a suitable solvent.
Expose the solutions to the following stress conditions:
Acid Hydrolysis: Add 1 M HCl and heat at 60°C for 4 hours.[9]
Base Hydrolysis: Add 1 M NaOH and heat at 60°C for 2 hours.[9]
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.[9]
Thermal: Heat a solid sample at 80°C for 48 hours.
Photolytic: Expose a solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[9]
Analyze an unstressed control sample and all stressed samples by the proposed HPLC method.
Use a Diode Array Detector to assess peak purity for the main analyte peak in all chromatograms.
Acceptance Criteria:
The method must resolve the main peak from all degradation products and any peaks from the placebo/blank.
The peak purity index (or match factor) for the main analyte peak should be greater than 990 (or 99%), indicating no co-eluting peaks.
Mass balance should be assessed, where the sum of the assay of the main peak and the levels of all impurities should be close to the initial assay value of the unstressed sample.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[11]
Experimental Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to prepare at least five concentration levels covering the range from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50%, 80%, 100%, 120%, 150%).
Inject each concentration level in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Y-intercept: Should be close to zero and not statistically significant.
Residuals: The plot of residuals versus concentration should show a random distribution around zero.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels.
Experimental Protocol:
Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target assay concentration).
If a placebo is available, spike it with known amounts of the analyte. If not, the recovery can be assessed from the linearity data.
Analyze the samples and calculate the percentage recovery for each level.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[12]
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.
Intermediate Precision: Assesses the effect of random events on precision, such as different days, analysts, or equipment.[4]
Experimental Protocol:
Repeatability: Prepare six individual samples at 100% of the test concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.
Intermediate Precision: A second analyst, on a different day, using a different HPLC system (if possible), should repeat the repeatability study.
Compare the results from both sets of experiments.
Acceptance Criteria:
Repeatability: RSD ≤ 1.0%
Intermediate Precision: The overall RSD for the combined data from both analysts should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[13]
Experimental Protocol (Signal-to-Noise Approach):
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
This can be done by injecting a series of dilute solutions and measuring the S/N ratio using the instrument's software.
To confirm the LOQ, inject six samples at the determined LOQ concentration and assess the precision.
Acceptance Criteria:
LOD: S/N ratio ≥ 3:1
LOQ: S/N ratio ≥ 10:1 and the RSD for precision at the LOQ should be ≤ 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[7]
Experimental Protocol:
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
Analyze a system suitability solution under each modified condition.
Evaluate the impact on retention time, peak shape (tailing factor), and resolution between the main peak and the closest impurity.
Acceptance Criteria:
System suitability parameters (see below) must still be met under all varied conditions.
No significant change in resolution or peak shape should be observed.
System Suitability Testing (SST)
SST is an integral part of the method. It is performed before each analytical run to ensure the chromatographic system is performing adequately.[14]
Experimental Protocol:
Prepare a system suitability solution containing the main analyte and a known impurity (or a degradation product).
Make five replicate injections of this solution.
Acceptance Criteria:
Tailing Factor: ≤ 1.5 for the main analyte peak.
Theoretical Plates (N): ≥ 2000 for the main analyte peak.
RSD of Peak Area: ≤ 1.0% for the five replicate injections.
Resolution (Rs): ≥ 2.0 between the main analyte peak and the closest eluting peak.
Summary of Hypothetical Validation Data
Validation Parameter
Result
Acceptance Criteria
Status
Specificity
Peak Purity > 995
> 990
Pass
Linearity (r²)
0.9998
≥ 0.999
Pass
Range
LOQ - 150%
LOQ - 150%
Pass
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Pass
Precision (Repeatability RSD)
0.45%
≤ 1.0%
Pass
Precision (Intermediate RSD)
0.88%
≤ 2.0%
Pass
LOQ (RSD at LOQ)
6.5%
≤ 10%
Pass
Robustness
SST criteria met
SST criteria met
Pass
Comparative Analysis: Alternative Technologies
While HPLC is a robust and widely used technique, other technologies offer different advantages. The choice depends on the specific analytical need, such as higher throughput or an orthogonal separation mechanism.[15]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more advanced form of liquid chromatography that uses smaller column particles (<2 µm) and operates at much higher pressures (up to 15,000 psi).[16] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[17]
Key Advantages over HPLC:
Speed: Analysis times can be reduced by up to 9-fold.[17]
Resolution & Sensitivity: Narrower peaks lead to better separation and higher signal-to-noise ratios.[15]
Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost and waste reduction.[16]
Considerations:
Higher Cost: UPLC systems have a higher initial acquisition cost.[15]
Method Transfer: Transferring an HPLC method to UPLC requires careful optimization of the gradient and flow rate to maintain separation selectivity.
Parameter
HPLC
UPLC
Run Time
~20 minutes
~5 minutes
Resolution (Rs)
2.5
4.0
Backpressure
~1500 psi
~9000 psi
Solvent Usage / Run
~20 mL
~3 mL
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field.[18] It offers a separation mechanism that is orthogonal to reversed-phase HPLC, making it an excellent complementary technique for impurity profiling.[19]
Key Advantages:
High Efficiency: CE can generate millions of theoretical plates, leading to extremely high resolution.
Orthogonal Selectivity: Separation is based on different physicochemical principles than HPLC, making it ideal for confirming purity and detecting impurities that might co-elute in an HPLC system.[19]
Minimal Solvent/Sample Usage: Requires only nanoliters of sample and microliters of buffer.
Considerations:
Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length across the capillary.
Reproducibility: Migration times can be more susceptible to variations in buffer composition and temperature compared to HPLC retention times.
Caption: Comparison of key attributes for HPLC, UPLC, and CE.
Conclusion
This guide has detailed a comprehensive, ICH-compliant validation protocol for an HPLC method designed to assess the purity of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride. By grounding each step in scientific rationale, from method development to the execution of specific validation tests, we have established a self-validating system that ensures the generation of reliable and trustworthy data. The validated HPLC method demonstrates the required specificity, linearity, accuracy, precision, and robustness for its intended purpose.
Furthermore, the comparison with UPLC and CE highlights the current analytical landscape. While the validated HPLC method is robust and suitable for routine quality control, UPLC offers a clear advantage in terms of throughput and sensitivity, making it ideal for high-volume testing environments. Capillary Electrophoresis serves as a powerful orthogonal technique, invaluable for confirming peak purity and investigating complex impurity profiles during drug development. The ultimate choice of technology depends on a balance of the specific analytical requirements, available resources, and the stage of drug development.
References
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
UPLC vs HPLC: what is the difference?. (2023). Alispharm. [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. (2026). WebofPharma. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. Lab Manager. [Link]
HPLC Vs UPLC - What's The Difference?. (2022). Industry news. [Link]
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2014). Omicsonline. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2025). ScienceDirect. [Link]
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Asian Journal of Pharmaceutical Analysis. [Link]
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2022). National Library of Medicine. [Link]
HPLC method validation for pharmaceuticals: a review. (2016). ResearchGate. [Link]
HPLC vs UPLC: Method Comparison for Peptides. (2026). Pepcost. [Link]
CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. (2024). IJNRD.org. [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. (2005). National Library of Medicine. [Link]
CE in impurity profiling of drugs. (2005). Semantic Scholar. [Link]
HPLC method development and validation: an overview. (2015). SciSpace. [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals
Document Type: Technical Comparison & Methodological Guide
Executive Summary & Analytical Challenge
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 1955548-95-4) [1] is a highly functionalized building block frequently utilized in the synthesis of novel therapeutics. In early-stage drug discovery, tracking the purity, degradation pathways, and metabolic fate of such intermediates is critical.
The analytical challenge lies in its low molecular weight (Free base exact mass: 155.0582 Da) and the presence of heteroatoms (N, O), which can produce isobaric interferences in complex biological or synthetic matrices. High-Resolution Mass Spectrometry (HRMS) is mandatory for this analysis because nominal mass instruments (like single or triple quadrupoles) lack the resolving power to distinguish the target analyte from matrix background ions of the same nominal mass [2].
This guide objectively compares the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation and quantification of this compound, providing a self-validating experimental framework.
Platform Comparison: Orbitrap vs. Q-TOF
When analyzing small molecules like methyl 3-(aminomethyl)furan-2-carboxylate, the choice of mass analyzer dictates the analytical workflow. Both platforms offer sub-ppm mass accuracy, but they achieve this through fundamentally different physics, leading to distinct operational advantages [3].
Orbitrap (e.g., Thermo Q Exactive series): Traps ions in an orbital field around a central spindle. It provides ultra-high resolution (up to 280,000 FWHM) and exceptional scan-to-scan mass stability, making it ideal for resolving fine isotopic structures and identifying unknown impurities without continuous recalibration [4].
Q-TOF (e.g., Waters Xevo G2-XS or Agilent 6540): Accelerates ions through a flight tube. It excels in acquisition speed (up to 50 Hz), making it the superior choice for coupling with ultra-fast UHPLC gradients and performing data-independent acquisition (DIA) for untargeted metabolite screening [5].
Quantitative Performance Comparison
Parameter
Orbitrap (Q Exactive Plus)
Q-TOF (Agilent 6540 / Waters Xevo)
Causality / Impact on Analyte
Resolving Power (FWHM)
140,000 - 280,000 (at m/z 200)
30,000 - 60,000 (at m/z 200)
Orbitrap easily resolves isobaric interferences in complex matrices.
Mass Accuracy
< 1 ppm (internal calibration)
< 2 ppm (with active lock mass)
Both provide unambiguous empirical formula confirmation (C7H10NO3+).
Scan Speed
12 - 18 Hz
20 - 50 Hz
Q-TOF provides more data points across narrow UHPLC peaks (<3 seconds).
Dynamic Range
> 4 orders of magnitude
up to 5 orders of magnitude
Q-TOF is slightly better suited for quantifying trace impurities alongside the API.
Polarity Switching
~250 ms
< 20 ms
Q-TOF allows simultaneous positive/negative screening in a single rapid run.
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-HRMS protocol is designed as a self-validating system . Every step includes a built-in quality control mechanism to guarantee that the observed mass and fragmentation data are artifacts of the molecule, not the instrument.
Phase 1: Sample Preparation & Causality
Preparation: Dissolve methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.
Causality: The compound is a hydrochloride salt of a primary amine. The 0.1% FA ensures the amine remains fully protonated in solution, maximizing ionization efficiency in Electrospray Ionization Positive mode (ESI+).
Validation (Blank): Prepare a matrix blank (50:50 MeOH:H2O + 0.1% FA) to inject prior to the sample. This validates the absence of column carryover or background contamination at m/z 156.0655.
Phase 2: UHPLC Separation
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.
Gradient: 2% B to 40% B over 3 minutes.
Causality: Because the molecule contains polar functional groups (amine, furan, ester), starting at a highly aqueous composition (2% B) prevents the analyte from eluting in the void volume, ensuring proper chromatographic retention and desalinization of the chloride counter-ion before it enters the MS.
Phase 3: HRMS Acquisition & Lock-Mass Validation
Ionization: ESI in positive ion mode. Capillary voltage: 3.0 kV (Q-TOF) or 3.5 kV (Orbitrap).
Mass Calibration (Self-Validation):
If using Q-TOF: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer. The software automatically adjusts the mass axis every 10 seconds.
If using Orbitrap: Utilize background polysiloxane ions (e.g., m/z 371.1012) as an internal lock mass.
Causality: This guarantees that any mass drift caused by temperature fluctuations in the laboratory is corrected in real-time, ensuring < 2 ppm mass accuracy.
MS/MS Fragmentation: Utilize Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) with a normalized collision energy (NCE) of 20-30 eV.
Analytical Workflow Visualization
LC-HRMS analytical workflow comparing Orbitrap and Q-TOF platforms.
Data Interpretation & Fragmentation Mechanics
To definitively identify methyl 3-(aminomethyl)furan-2-carboxylate, the HRMS data must be interrogated for exact mass, isotopic fidelity, and specific MS/MS fragmentation pathways.
The theoretical monoisotopic mass of the free base (C7H9NO3) is 155.0582 Da. In ESI+, the protonated precursor ion [M+H]+ is observed at m/z 156.0655 .
Mechanistic Fragmentation Pathway (MS/MS)
When subjected to CID/HCD, the molecule undergoes predictable, structurally diagnostic neutral losses:
Loss of Ammonia (-17.0265 Da): The primary amine is highly susceptible to cleavage, yielding a stable furan-methyl cation.
Loss of Methanol (-32.0262 Da): The methyl ester group undergoes cleavage, releasing neutral methanol.
Expected High-Resolution Fragment Ions
Ion Type
Formula
Theoretical m/z
Neutral Loss
Diagnostic Value
Precursor[M+H]+
C7H10NO3+
156.0655
None
Confirms empirical formula and intact API.
Product Ion 1
C7H7O3+
139.0390
- NH3 (17.0265 Da)
Confirms the presence of the primary aliphatic amine.
Product Ion 2
C6H6NO2+
124.0393
- CH3OH (32.0262 Da)
Confirms the presence of the methyl ester moiety.
Product Ion 3
C6H3O2+
107.0128
- NH3 & - CH3OH
Core furan ring stability indicator.
Self-Validation Check: The software must calculate the mass error of these fragments. If the mass error of m/z 139.0390 exceeds 3 ppm on an Orbitrap, the system requires immediate recalibration, and the data point must be rejected. Furthermore, the M+1 isotopic peak (containing one 13C atom) should appear at m/z 157.0689 with a relative abundance of approximately 7.8% compared to the monoisotopic peak, validating the carbon count (C=7).
References
NextSDS. (n.d.). methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride. Retrieved from [Link]
Kaufmann, A. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI Molecules. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery. Retrieved from [Link]
Chromatography Online. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]
Validation
Benchmarking amide coupling efficiency of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
Title: Benchmarking Amide Coupling Efficiency of Methyl 3-(aminomethyl)furan-2-carboxylate Hydrochloride Executive Summary & Chemical Context Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 1955548-95-4) is...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Benchmarking Amide Coupling Efficiency of Methyl 3-(aminomethyl)furan-2-carboxylate Hydrochloride
Executive Summary & Chemical Context
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 1955548-95-4) is a highly valuable heteroaryl building block in medicinal chemistry, frequently utilized to install functionalized furan motifs into complex pharmacophores[1]. The primary amine is situated on a benzylic-like carbon (furan-3-ylmethylamine), making it inherently nucleophilic. However, its proximity to the electron-withdrawing methyl ester at the C2 position introduces subtle steric and electronic deactivation. Furthermore, because the compound is supplied as a stable hydrochloride salt, the stoichiometric liberation of the free amine via a non-nucleophilic base is a critical prerequisite for efficient coupling.
This guide benchmarks three distinct amide coupling paradigms—uronium salts (HATU), carbodiimides (EDC/HOBt), and phosphonic anhydrides (T3P)—to determine the optimal conditions for coupling this specific amine with a sterically hindered, epimerization-prone model carboxylic acid (Boc-L-Valine).
Mechanistic Causality & Reagent Selection
To establish a rigorous benchmark, we must evaluate the causality behind reagent efficacy and how each interacts with our specific furan derivative:
HATU (Uronium/Aminium Route): HATU generates an extremely reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the azabenzotriazole ring enhances the leaving group potential via a neighboring group effect, facilitating rapid aminolysis even with sterically hindered substrates[2]. However, this hyper-reactivity requires careful base selection to avoid epimerization of the chiral acid.
EDC/HOBt (Carbodiimide Route): A classical approach where EDC forms an O-acylisourea intermediate, which is subsequently trapped by HOBt to form a relatively stable active ester. This prevents the formation of unreactive N-acylureas[3]. The primary advantage is the water solubility of the urea byproduct, though the reaction kinetics are typically slower.
T3P (Phosphonic Anhydride Route): T3P operates by forming a mixed anhydride with the carboxylic acid. When paired with pyridine, T3P provides exceptionally low epimerization rates and high yields, with the added benefit of completely water-soluble byproducts that streamline downstream purification[4].
Experimental Workflow & Logical Relationships
Amide coupling benchmarking workflow for methyl 3-(aminomethyl)furan-2-carboxylate.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The model reaction couples methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (1.0 equiv) with Boc-L-Valine (1.1 equiv).
Activation: Dissolve Boc-L-Valine (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL) at 0 °C under N₂. Add DIPEA (2.5 mmol). Stir for 5 minutes.
Causality: Pre-activation ensures complete formation of the HOAt active ester and minimizes the risk of the free amine reacting directly with the uronium salt to form a dead-end guanidinium byproduct.
Coupling: Add methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (1.0 mmol) in one portion. The excess DIPEA (2.5 mmol total) serves both to neutralize the HCl salt (1.0 equiv) and to catalyze the coupling.
Validation: Monitor by LC-MS. The reaction typically reaches >95% conversion within 1 hour. Quench with saturated NaHCO₃ and extract with EtOAc.
Protocol B: EDC / HOBt (Classical Baseline)
Activation: Dissolve Boc-L-Valine (1.1 mmol), HOBt (1.2 mmol), and EDC·HCl (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C. Stir for 15 minutes.
Causality: HOBt must rapidly trap the transient O-acylisourea before it undergoes an irreversible rearrangement to an unreactive N-acylurea[3].
Coupling: Add the furan amine HCl salt (1.0 mmol) followed by DIPEA (2.5 mmol). Allow the reaction to warm to ambient temperature and stir for 12 hours.
Validation: Wash the organic layer successively with 1M HCl, sat. NaHCO₃, and brine. The water-soluble urea byproduct is removed in the aqueous wash, self-validating the purification step.
Setup: Suspend Boc-L-Valine (1.1 mmol) and the furan amine HCl salt (1.0 mmol) in EtOAc (5 mL). Add Pyridine (3.0 mmol).
Causality: Pyridine is a weaker base than DIPEA. Its use significantly suppresses the enolization of the chiral alpha-carbon on the valine derivative, preventing racemization[4].
Activation/Coupling: Add T3P (50 wt% solution in EtOAc, 1.5 mmol) dropwise at ambient temperature. Stir for 6 hours.
Validation: Quench with water. The phosphonic acid byproducts are highly water-soluble and partition entirely into the aqueous phase, yielding exceptionally high crude purity without chromatography.
Quantitative Data & Performance Comparison
The efficacy of a coupling reagent is assessed by reaction yield, crude purity, and the degree of racemization (epimerization)[2]. The table below summarizes the benchmarking data for the synthesis of the Boc-L-Val-furan amide model.
Coupling System
Base
Solvent
Time
Isolated Yield
Crude Purity (LC-MS)
Epimerization (D-Val epimer)
HATU
DIPEA (2.5 eq)
DMF
1 h
92%
94%
3.5%
EDC / HOBt
DIPEA (2.5 eq)
CH₂Cl₂
12 h
81%
88%
1.2%
T3P
Pyridine (3.0 eq)
EtOAc
6 h
89%
98%
< 0.1%
Discussion & Synthesis of Findings
The benchmarking data reveals critical insights into the behavior of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride:
Steric Tolerance vs. Epimerization: The furan-3-ylmethylamine is relatively unhindered, meaning the hyper-reactivity of HATU is not strictly necessary for conversion. While HATU provided the fastest reaction time (1 h) and highest yield (92%), it induced the highest rate of epimerization (3.5%). The strong base (DIPEA) combined with the highly active HOAt ester promotes proton abstraction at the chiral center of the valine derivative.
Purification Efficiency: T3P emerged as the superior reagent for overall process efficiency. The use of pyridine minimized epimerization to nearly undetectable levels (<0.1%)[4]. Furthermore, because T3P and its byproducts are completely water-soluble, the crude purity (98%) was significantly higher than the other methods, allowing the product to be used in subsequent steps without column chromatography.
Robustness: As noted in recent literature benchmarking studies, yield prediction and reaction robustness are highly dependent on subtle structural variances[5]. The EDC/HOBt system, while reliable, showed lower yields (81%) due to the slower kinetics allowing for competitive side reactions and incomplete conversion over the 12-hour period[3].
References[1] Title: methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride - NextSDS | Source: nextsds.com | URL:https://nextsds.com[5] Title: The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions | Source: rsc.org | URL:https://pubs.rsc.org[4] Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Source: organic-chemistry.org | URL:https://www.organic-chemistry.org[2] Title: HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis | Source: benchchem.com | URL:https://www.benchchem.com[3] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov
A Comprehensive Guide to the Safe Disposal of Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
As a Senior Application Scientist, my aim is to provide you with a procedural guide that is not only scientifically sound but also grounded in established safety protocols. The following document outlines the necessary s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my aim is to provide you with a procedural guide that is not only scientifically sound but also grounded in established safety protocols. The following document outlines the necessary steps for the proper disposal of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and professionals in drug development who handle such specialized chemical reagents.
The primary principle for the disposal of this compound is to never discard it down the drain or in regular waste streams. It must be treated as chemical waste and disposed of through a licensed hazardous waste disposal service.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is mandatory. The hydrochloride salt form indicates good solubility in water. The aminomethylfuran structure suggests potential for irritation and toxicity.
Assumed Hazards:
Skin and Eye Irritant: Amine hydrochlorides can be corrosive or irritating upon contact.
Respiratory Irritant: Fine powders or aerosols can irritate the respiratory tract.
Toxicity: The toxicological properties have not been thoroughly investigated. Therefore, it should be handled as a potentially toxic substance.
Table 1: Required Personal Protective Equipment (PPE)
PPE Type
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield
Protects against splashes and airborne particles.
Hand Protection
Nitrile or neoprene gloves
Provides a chemical-resistant barrier to prevent skin contact.
Body Protection
A standard laboratory coat
Protects against accidental spills.
Respiratory
Use in a well-ventilated area or chemical fume hood
Minimizes inhalation exposure.
Step-by-Step Disposal Protocol
This protocol outlines the immediate steps for preparing methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride for disposal.
Step 1: Segregation and Labeling
Carefully collect the waste material, whether it is in solid form or dissolved in a solvent.
Place the waste in a dedicated, chemically compatible, and clearly labeled waste container. The container should be in good condition and have a secure lid.
The label must be unambiguous and include the full chemical name: "Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride," the quantity, and the date.
Step 2: Waste Stream Classification
This compound should be classified as a non-halogenated organic waste.
If it is mixed with solvents, the waste stream should be classified according to the solvent's properties (e.g., flammable, halogenated).
Step 3: Temporary Storage
Store the sealed waste container in a designated secondary containment area within the laboratory.
This area should be away from incompatible materials, particularly strong oxidizing agents and strong bases.
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Provide them with the full chemical name and any other relevant information about the waste.
Follow their specific instructions for collection and disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential harm.
For a Small Spill (Solid):
Ensure the area is well-ventilated.
Wearing the appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.
Wipe the area with a damp cloth and decontaminate the surface.
Place all contaminated materials into the hazardous waste container.
For a Small Spill (Liquid Solution):
Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.
Scoop the absorbed material into a designated hazardous waste container.
Decontaminate the area with a suitable solvent (e.g., water, if the original solvent was aqueous), followed by soap and water.
Place all contaminated materials into the hazardous waste container.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride.
Caption: Decision workflow for the safe disposal of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride.
This guide provides a framework for the responsible management of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride waste. Adherence to these procedures, in conjunction with your institution's specific policies and regulatory requirements, is paramount for maintaining a safe and compliant research environment. Always prioritize safety and consult with your EHS department when in doubt.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.